molecular formula C17H28O2 B1679842 Nonoxinol CAS No. 26027-38-3

Nonoxinol

Cat. No. B1679842
CAS RN: 26027-38-3
M. Wt: 264.4 g/mol
InChI Key: KUXGUCNZFCVULO-UHFFFAOYSA-N
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Description

Nonoxinol, also known as Nonoxynol-9 (N-9), is a vaginal spermicide used for non-hormonal contraception . It’s typically used in conjunction with other modes of contraception. N-9 is a surfactant that has been in use for more than 30 years as an over-the-counter (OTC) drug in creams, gels, foams, and condom lubricants .


Molecular Structure Analysis

Nonoxinol-9 has a molecular formula of C33H60O10 . It’s a small molecule with an average weight of 616.8235 and a mono-isotopic mass of 616.41864814 . The structure of Nonoxinol-9 contains 103 bonds, including 43 non-H bonds, 6 multiple bonds, 35 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, 8 ethers (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

Nonoxinol-9 is a surfactant that interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . This interaction results in the lysis of the sperm membranes, causing the acrosome, neck, and midpiece of the spermatozoa to loosen and detach, leading to their immobilization and death .


Physical And Chemical Properties Analysis

Nonoxinol-9 has a density of 1.0±0.1 g/cm3, a boiling point of 385.2±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 66.9±3.0 kJ/mol and a flash point of 155.6±15.2 °C . The molar refractivity of Nonoxinol-9 is 81.1±0.3 cm3 .

Scientific Research Applications

Antiviral Efficacy

Nonoxinol, particularly Nonoxinol-9, has been extensively studied for its antiviral properties, especially in the context of HIV-1 transmission prevention. Studies have explored its effectiveness as a vaginal gel (COL-1492) in preventing HIV-1 infection among high-risk populations. Although the results indicated that Nonoxinol-9 had no protective effect against HIV-1 transmission and its frequent use could potentially enhance the risk of infection due to toxic effects, these studies were crucial in understanding the limitations and potential applications of Nonoxinol-9 in antiviral therapies (Van Damme et al., 2002).

Forensic Applications

Nonoxinol has been evaluated for its impact on forensic practices, specifically in the analysis of postcoital vaginal swabs. Studies have shown that Nonoxinol-9 does not adversely affect the high-molecular-weight DNA in vaginal swabs, thereby not impacting the results of restriction fragment length polymorphism (RFLP) analysis. This finding is significant for the forensic examination of sexual assault cases, suggesting that early administration of Nonoxinol-9 as a topical anti-HIV agent would not hinder forensic DNA investigations (Hochmeister et al., 1992; Hochmeister et al., 1993).

Antimicrobial Properties

Research has also investigated the antimicrobial effects of compound Nonoxinol, particularly in combination with providine iodine. The studies suggest that while Nonoxinol alone does not show inhibitory effects on bacteria, compound Nonoxinol exhibits significant bactericidal properties, surpassing the effects of providine iodine alone. This highlights the potential of Nonoxinol in developing antimicrobial treatments (Jie Cao & Wei-dong Li, 2005).

Drug Delivery Systems

Nonoxinol-9 has also been explored as a model drug in the development of poloxamer-based in situ hydrogels for vaginal application. These studies aim to evaluate the in vivo retention capabilities of these hydrogel formulations, contributing significantly to the field of drug delivery systems, particularly for vaginal therapeutic applications (Liu et al., 2017).

Impact on Microbial Ecosystem

Long-term studies on the effects of Nonoxinol-9 on the vaginal microbial ecosystem indicate minimal disruptions. However, a dose-dependent increase in the prevalence of certain bacteria was observed, underlining the importance of understanding the ecological impacts of long-term Nonoxinol-9 use on vaginal health (Schreiber et al., 2006).

properties

IUPAC Name

2-(4-nonylphenoxy)ethanol
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InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3
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InChI Key

KUXGUCNZFCVULO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO
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Molecular Formula

C17H28O2
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Related CAS

26027-38-3
Record name Polyethylene glycol mono(4-nonylphenyl) ether
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DSSTOX Substance ID

DTXSID4058601
Record name 4-nonylphenol ethoxylate
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Molecular Weight

264.4 g/mol
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Physical Description

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS]
Record name ETHOXYLATED PENTADECANOL
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-
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Record name Nonoxynol
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Boiling Point

Very high (USCG, 1999)
Record name ETHOXYLATED PENTADECANOL
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Flash Point

470 °F (USCG, 1999)
Record name ETHOXYLATED PENTADECANOL
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Solubility

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water
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Density

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink
Record name ETHOXYLATED PENTADECANOL
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Vapor Pressure

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates)
Record name NONOXYNOLS
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Product Name

Nonoxinol

Color/Form

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes

CAS RN

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3
Record name ETHOXYLATED PENTADECANOL
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Record name 4-Nonylphenol monoethoxylate
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Record name Nonoxinol
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-
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Record name Alcohols, C11-15-secondary, ethoxylated
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Record name 4-nonylphenol ethoxylate
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Record name 4-Nonylphenol, ethoxylated
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Record name Alcohols, C11-15-secondary, ethoxylated
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Record name 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0)
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Record name 2-(p-Nonylphenoxy)ethanol
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Record name NONOXYNOLS
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Melting Point

59 °F (USCG, 1999)
Record name ETHOXYLATED PENTADECANOL
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Synthesis routes and methods I

Procedure details

TRITON X-102 (an octylphenoxy polyethoxy ethanol, HLB 14.6, available commercially from Union Carbide) in 9:1 water-emulsifier ratio did not invert the emulsion; TRITON N-101 (an nonylphenoxy polyethoxy ethanol, HLB 13.4, Union Carbide) gave similar results; TRITON X-405 (HLB 17.9) and TRITON X-305 (HLB 17.3) gave separation into two layers. Optical microscopy showed there was no flocculation with TRITON X-102 OR TRITON N-101, slight flocculation with TRITON X-405, and much more flocculation with the TRITON X-305.
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Synthesis routes and methods II

Procedure details

In a stainless steel reactor having an inner volume of 1,000 ml and provided with a thermometer, a pressure gauge, and a stirrer, 200 g of nonylphenol (molecular weight 221), 0.6 g of sodium hydroxide as a catalyst, and 400 g of ethylene oxide were heated at 150° C. under pressure of 6.0 kg/cm2G of reaction. The resultant averagely 10-mole ethylene oxide adduct of nonylphenol and 2.7 g of an aqueous 50 wt% lactic acid solution added thereto were thoroughly stirred. The nonylphenol ethoxylate obtained as the result was tested for the effect of aging. The results are shown in Table 27.
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400 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonoxinol
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Nonoxinol
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Nonoxinol
Reactant of Route 4
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Nonoxinol
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Nonoxinol
Reactant of Route 6
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Nonoxinol

Citations

For This Compound
1,380
Citations
M Ángeles-López, EGC Ramos… - Revista …, 2001 - medigraphic.com
… dispositive (IUD) and spermicides such as nonoxinol-9 (N-9) as … It is probable that the presence of nonoxinol-9 affects the … resistant to the inhibitory effect of nonoxinol-9 were detected. …
Number of citations: 30 www.medigraphic.com
W MÜLLER‐ESTERL, WB SCHILL - Andrologia, 1982 - Wiley Online Library
… nOnOxinOl-9 and a vaginal contraceptive containing nonoxinol-9 on the sperm ultrastruc… The aim of the present study is the investigation of nonoxinol-9 effects on the liberation and …
Number of citations: 4 onlinelibrary.wiley.com
DJ Jeffries - British Medical Journal (Clinical research ed.), 1988 - ncbi.nlm.nih.gov
SIR,-Nonoxinol 9, a non-ionic surfactant, is the active ingredient of several spermicides. Laboratory studies have shown that it inhibits the growth of Treponema pallidum,'Neisseria …
Number of citations: 7 www.ncbi.nlm.nih.gov
MN Hochmeister, UV Borer, R Dirnhofer… - Journal of Forensic …, 1993 - astm.org
… pertinent to determine whether nonoxinol-9 could have an … of nonoxinol-9, inserts, gels, or sponges containing nonoxinol-… The results demonstrate that nonoxinol-9 has no negative …
Number of citations: 6 www.astm.org
HJ Freisleben, G Waltinger, W Schatton… - Arzneimittel …, 1989 - europepmc.org
… ) and the detergent nonoxinol 9 have been investigated in … Nonoxinol 9 interacts with the membrane at a maximum ratio … cell membrane with predominance of the nonoxinol 9 effect. …
Number of citations: 5 europepmc.org
M Ángeles-López, EGC Ramos… - Revista …, 2001 - medigraphic.com
La producción de ácido láctico por los lactobacilos se ha considerado la base de su papel protector contra las infecciones vaginales, sin embargo, algunas especies de lactobacilos, …
Number of citations: 1 www.medigraphic.com
MEJ LEAN, BR TENNISON - BRITISH MEDICAL JOURNAL, 1988 - europepmc.org
SIR,-Nonoxinol 9, a non-ionic surfactant, is the active ingredient of several spermicides. Laboratory studies have shown that it inhibits the growth of Treponema pallidum,'Neisseria …
Number of citations: 0 europepmc.org
A El Behiry, G Schlenker, I Szabo… - Journal of Veterinary …, 2012 - synapse.koreamed.org
… aureus previously tested in the preceding subsection with nonoxinol-9 iodine complex and chlorhexidine digluconate were included in this study. The purpose of this investigation was …
Number of citations: 60 synapse.koreamed.org
B Alderman - British Medical Journal (Clinical research ed.), 1988 - ncbi.nlm.nih.gov
… Preparations contain between 2 and 8% nonoxinol 9 (w/w), and it is incorporated in the … the use of nonoxinol 9 as a lubricant for vaginal and rectal examinations. If nonoxinol 9 is totally …
Number of citations: 5 www.ncbi.nlm.nih.gov
J Cao, WD Li - Zhonghua nan ke xue= National Journal of …, 2005 - europepmc.org
… Nonoxinol alone showed no inhibiting effects on bacteria. The MBT was 2 … nonoxinol and providine iodine, but the MBC of providine iodine was higher than that of compound nonoxinol. …
Number of citations: 4 europepmc.org

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